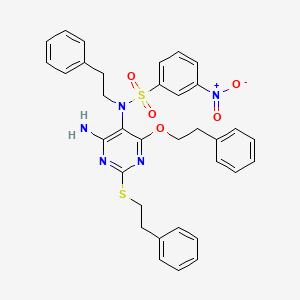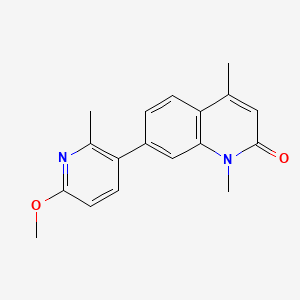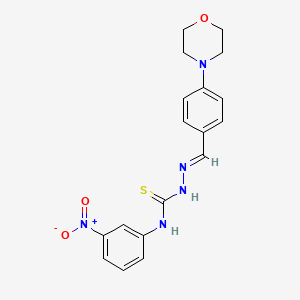
Antiparasitic agent-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiparasitic agent-19 is a compound used to combat parasitic infections. It belongs to a class of chemicals known for their efficacy against a wide range of parasites, including those causing diseases in humans and animals. This compound is particularly noted for its broad-spectrum activity and relatively low toxicity, making it a valuable tool in both medical and veterinary applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-19 typically involves a multi-step process. One common route includes the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide. This intermediate is then subjected to cyclization reactions to form the core structure of the compound. The final steps often involve functional group modifications to enhance the antiparasitic activity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure consistency. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure the final product meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Antiparasitic agent-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Wissenschaftliche Forschungsanwendungen
Antiparasitic agent-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research on parasite biology and the development of new antiparasitic therapies.
Medicine: Investigated for its potential to treat various parasitic infections, including those caused by protozoa and helminths.
Industry: Utilized in the development of veterinary medicines and agricultural products to control parasitic infestations in livestock and crops.
Wirkmechanismus
The mechanism of action of Antiparasitic agent-19 involves the inhibition of key enzymes and pathways essential for parasite survival. It targets specific molecular structures within the parasite, disrupting cellular processes such as energy production, protein synthesis, and cell division. This leads to the eventual death of the parasite and the resolution of the infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ivermectin: A well-known antiparasitic agent with a broad spectrum of activity.
Albendazole: Used to treat a variety of parasitic worm infestations.
Praziquantel: Effective against schistosomiasis and other parasitic worm infections.
Uniqueness
Antiparasitic agent-19 is unique in its specific molecular structure, which allows for targeted action against a wide range of parasites with minimal toxicity to the host. Its broad-spectrum activity and relatively low incidence of resistance make it a valuable addition to the arsenal of antiparasitic agents.
Eigenschaften
Molekularformel |
C34H33N5O5S2 |
|---|---|
Molekulargewicht |
655.8 g/mol |
IUPAC-Name |
N-[4-amino-6-(2-phenylethoxy)-2-(2-phenylethylsulfanyl)pyrimidin-5-yl]-3-nitro-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C34H33N5O5S2/c35-32-31(38(22-19-26-11-4-1-5-12-26)46(42,43)30-18-10-17-29(25-30)39(40)41)33(44-23-20-27-13-6-2-7-14-27)37-34(36-32)45-24-21-28-15-8-3-9-16-28/h1-18,25H,19-24H2,(H2,35,36,37) |
InChI-Schlüssel |
QWAKNJPHVUJCRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN(C2=C(N=C(N=C2OCCC3=CC=CC=C3)SCCC4=CC=CC=C4)N)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)





![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
